1-Formyl-1-tert-butylthiocyclopropane
Description
1-Formyl-1-tert-butylthiocyclopropane is a cyclopropane derivative featuring two substituents at the 1-position: a formyl group (-CHO) and a tert-butylthio group (-S-C(CH₃)₃). The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and stability. This compound is hypothesized to have applications in organic synthesis, particularly in constructing strained-ring systems or as a precursor for functionalized cyclopropanes.
Properties
CAS No. |
132866-22-9 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-tert-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
VODINIFSMLMXFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1(CC1)C=O |
Canonical SMILES |
CC(C)(C)SC1(CC1)C=O |
Synonyms |
Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 1-Formyl-1-tert-butylthiocyclopropane with two structurally relevant compounds from literature:
Key Observations:
Molecular Weight and Complexity :
- The triisopropylsilyloxy-substituted cyclopropane (327.23 g/mol) is significantly heavier than the target compound (~158.3 g/mol), primarily due to the silicon-containing silyl ether group.
- tert-Butyl chloride is a simpler molecule (92.57 g/mol), lacking the cyclopropane backbone and additional functional groups.
Electronic Properties: The thioether (-S-) in the target compound is less electronegative than the silyl ether (-O-Si-) in , which may alter reactivity toward electrophiles or oxidizing agents.
Reactivity and Functional Group Analysis
Aldehyde Reactivity
Both 1-Formyl-1-tert-butylthiocyclopropane and the silyl ether derivative contain a formyl group, enabling aldehyde-specific reactions (e.g., nucleophilic additions or condensations). However, steric hindrance from the tert-butylthio or triisopropylsilyloxy groups may slow reaction kinetics compared to unhindered aldehydes.
Substituent-Specific Reactivity
Thioether vs. Silyl Ether :
- The tert-butylthio group in the target compound may act as a leaving group under strong oxidative conditions (e.g., forming sulfoxides or sulfones), whereas the triisopropylsilyloxy group in is typically inert under mild conditions, serving as a protective group for alcohols.
- The alkyl halide (tert-butyl chloride ) exhibits distinct reactivity, such as participating in SN1/SN2 reactions due to its labile chloride leaving group.
Cyclopropane Ring Stability :
- The strain in the cyclopropane ring makes all three compounds susceptible to ring-opening reactions. However, the electron-withdrawing formyl group in the target compound and the silyl ether in may polarize the ring, influencing regioselectivity in such reactions.
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